4,6-Dimethylbenzene-1,3-diamine
Overview
Description
4,6-Dimethylbenzene-1,3-diamine is an aromatic diamine compound with the molecular formula C8H12N2 It is characterized by the presence of two amino groups (-NH2) attached to a benzene ring at the 1 and 3 positions, with two methyl groups (-CH3) at the 4 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethylbenzene-1,3-diamine can be synthesized through various methods. One common approach involves the nitration of 4,6-dimethylbenzene (p-xylene) to form 4,6-dimethyl-1,3-dinitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under pressure .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and hydrogenation processes. The nitration step is carried out using a mixture of concentrated nitric acid and sulfuric acid, while the hydrogenation step employs a continuous flow reactor with a palladium on carbon catalyst to ensure efficient reduction of the nitro groups .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Major Products Formed:
Oxidation: Formation of 4,6-dimethyl-1,3-dinitrobenzene.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives such as 4,6-dimethyl-2-bromo-1,3-diaminobenzene.
Scientific Research Applications
4,6-Dimethylbenzene-1,3-diamine has several applications in scientific research:
Biology: Investigated for its potential use in the development of enzyme inhibitors and other bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethylbenzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo electrophilic aromatic substitution reactions, allowing it to modify other aromatic compounds and potentially inhibit enzyme activity by binding to active sites.
Comparison with Similar Compounds
4,5-Dimethylbenzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
4,6-Dimethylbenzene-1,2-diamine: Similar structure but with amino groups at the 1 and 2 positions.
4,6-Dimethylbenzene-1,4-diamine: Similar structure but with amino groups at the 1 and 4 positions.
Uniqueness: 4,6-Dimethylbenzene-1,3-diamine is unique due to the specific positioning of the amino groups at the 1 and 3 positions, which influences its reactivity and the types of reactions it can undergo. This positioning allows for unique substitution patterns and interactions with other molecules, making it valuable in various synthetic applications.
Properties
IUPAC Name |
4,6-dimethylbenzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSSXQMBIGEQGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357578 | |
Record name | 4,6-Diamino-1,3-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3134-10-9 | |
Record name | 4,6-Diamino-1,3-m-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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